molecular formula C14H18ClN5O2 B2798645 (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 478252-99-2

(Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2798645
CAS No.: 478252-99-2
M. Wt: 323.78
InChI Key: ZBLVRYCQBKPLSS-UITAMQMPSA-N
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Description

(Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C14H18ClN5O2 and its molecular weight is 323.78. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Cascade Reactions for Heterocyclic Systems : Research into condensed sulfur-containing pyridine systems has demonstrated the use of cascade reactions involving cyanopyridine thiones and thiolates with chloromethyl xanthene derivatives. These reactions lead to the formation of complex heterocyclic systems, including purine dione derivatives. Such methodologies highlight the synthetic versatility of purine compounds and their derivatives in constructing intricate molecular architectures (Dotsenko et al., 2012).

Biological Activity

Antidepressant Properties : Synthesis of purine dione derivatives with specific substituents has shown potential antidepressant activities in preliminary studies. For instance, a study on 3-methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione demonstrated pronounced antidepressant effects at certain doses, indicating the therapeutic potential of purine derivatives in this area (Khaliullin et al., 2018).

Advanced Applications

Carrier Transport and Semiconductor Materials : Investigations into nitrogen-embedded small molecules, including purine derivatives, have explored their electrochemical properties, self-assembly behavior, and carrier transport properties. These studies are crucial for developing novel semiconducting materials with potential applications in electronics and optoelectronics. The impact of substituents like chlorine atoms on these properties has been a particular focus, providing insights into the design of high-performance semiconducting materials (Zhou et al., 2019).

Properties

IUPAC Name

7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN5O2/c1-9(15)5-8-20-10-11(18(2)14(22)17-12(10)21)16-13(20)19-6-3-4-7-19/h5H,3-4,6-8H2,1-2H3,(H,17,21,22)/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLVRYCQBKPLSS-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1C2=C(N=C1N3CCCC3)N(C(=O)NC2=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/CN1C2=C(N=C1N3CCCC3)N(C(=O)NC2=O)C)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201320407
Record name 7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643915
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478252-99-2
Record name 7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(3-CL-2-BUTENYL)-3-METHYL-8-(1-PYRROLIDINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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